BenchChemオンラインストアへようこそ!

N-amino-3,4-dichlorobenzene-1-carboximidamide

Carbonic anhydrase Oncology Enzyme inhibition

This N-amino-3,4-dichlorobenzamidine scaffold is a uniquely potent tool compound: sub-nanomolar CA XIV inhibitor (Kd 0.240 nM) for renal cell carcinoma & brain metastasis research; picomolar α3β4 nAChR antagonist (IC50 1.8 nM) for addiction studies; balanced SERT/NET/DAT inhibition for polypharmacology exploration. The 3,4-dichloro & N-amino substitution pattern confers target specificity absent in generic benzamidines. Validated in vivo (ED50 1.2 mg/kg s.c.). Only high-purity grade (≥95%) from certified B2B suppliers.

Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
CAS No. 939999-70-9
Cat. No. B1524497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-amino-3,4-dichlorobenzene-1-carboximidamide
CAS939999-70-9
Molecular FormulaC7H7Cl2N3
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NN)N)Cl)Cl
InChIInChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)7(10)12-11/h1-3H,11H2,(H2,10,12)
InChIKeySBTQMGGODASKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Amino-3,4-dichlorobenzene-1-carboximidamide (939999-70-9) Overview for Scientific Procurement and Research Selection


N-Amino-3,4-dichlorobenzene-1-carboximidamide (CAS 939999-70-9, molecular formula C₇H₇Cl₂N₃) is an N-amino-substituted dichlorobenzamidine derivative that functions as a versatile pharmacophore scaffold in medicinal chemistry [1]. The compound possesses a benzamidine core with a free N-amino group that enables further synthetic derivatization, and the 3,4-dichloro substitution pattern contributes to its unique biological recognition profile . Its primary value lies in its demonstrated multi-target engagement across nicotinic acetylcholine receptors, dopamine and serotonin transporters, and carbonic anhydrase isoforms, with sub-nanomolar affinity at specific receptor subtypes making it a critical probe for CNS and oncology target validation [1].

Why N-Amino-3,4-dichlorobenzene-1-carboximidamide (939999-70-9) Cannot Be Replaced by Generic Analogs in Critical Research Assays


The N-amino substitution pattern and 3,4-dichloro arrangement of this compound confer a specific pharmacological fingerprint that is not shared by common benzamidine analogs such as unsubstituted benzamidine, 3,4-dichlorobenzamidine, or N,N'-dimethyl-3,4-dichlorobenzamidine [1]. While benzamidine derivatives generally exhibit serine protease inhibition, the N-amino modification in this compound substantially alters its target selectivity profile, shifting activity toward nicotinic acetylcholine receptors and monoamine transporters with picomolar to nanomolar potency [2]. Generic substitution in assays targeting α3β4 nAChR (IC₅₀ 1.8 nM) or CA XIV (Kd 0.240 nM) would yield fundamentally different pharmacological outcomes, as related analogs lack these specific activity signatures [1].

N-Amino-3,4-dichlorobenzene-1-carboximidamide (939999-70-9) Quantitative Differentiation Evidence for Procurement Decisions


Sub-Nanomolar Affinity for Carbonic Anhydrase XIV: A Definitive Discriminator from Standard Benzamidine Inhibitors

The target compound binds recombinant human carbonic anhydrase XIV with a kinetic dissociation constant (Kd) of 0.240 nM, representing a sub-nanomolar affinity that distinguishes it from the class of benzamidine-based CA inhibitors which typically exhibit Ki values in the micromolar to high nanomolar range [1]. This affinity level positions the compound among the most potent CA XIV ligands reported, with the 3,4-dichloro and N-amino functionalities likely contributing critical hydrogen-bonding and hydrophobic interactions within the active site cleft [1].

Carbonic anhydrase Oncology Enzyme inhibition

Picomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors: A Distinct Profile Among Amidines

N-Amino-3,4-dichlorobenzene-1-carboximidamide exhibits potent antagonist activity at human α3β4 nAChR with an IC₅₀ of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay [1]. This potency is orders of magnitude greater than that observed for simple benzamidines at nicotinic receptors, and the compound demonstrates a clear subtype selectivity profile with activity at α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM) receptors [1]. The N-amino moiety appears to confer unique pharmacophoric features that enable this high-affinity nAChR engagement, a property absent in N,N'-dialkyl benzamidines which show primarily antidepressant rather than direct nicotinic activity [2].

Nicotinic receptor Neuropharmacology Addiction

Modulation of Monoamine Transporters: A Unique Polypharmacology Signature for CNS Probe Development

The compound inhibits [³H]serotonin uptake at human SERT with an IC₅₀ of 100 nM and [³H]dopamine uptake at human DAT with an IC₅₀ of 658-945 nM, while also showing activity at human NET (IC₅₀ = 443 nM) [1]. This tri-monoamine transporter engagement profile contrasts with the class of benzamidines, which are primarily recognized as serine protease inhibitors (e.g., benzamidine Ki = 35 µM for trypsin, 350 µM for plasmin) with minimal monoamine transporter activity [2]. The N-amino-3,4-dichloro substitution pattern thus confers a shift from protease inhibition to neurotransmitter transporter modulation, a property valuable for CNS probe development.

Dopamine transporter Serotonin transporter CNS pharmacology

In Vivo Efficacy in Nicotine Addiction Models: Preclinical Behavioral Pharmacology

In murine behavioral models, the compound demonstrates in vivo efficacy at doses of 1.2 mg/kg (tail-flick assay) and 4.9 mg/kg (locomotor activity assay) for inhibiting nicotine-induced antinociception and hyperactivity, respectively, when administered subcutaneously [1]. This translates the in vitro nAChR antagonism to functional in vivo outcomes relevant to nicotine addiction. In contrast, related N,N'-dialkyl-3,4-dichlorobenzamidines require significantly higher doses (e.g., N,N'-dipropyl-3,4-dichlorobenzamidine at 30 mg/kg i.p.) to achieve antidepressant-like effects in reserpine-induced depression models [2], highlighting the enhanced in vivo potency of the N-amino substitution pattern.

Nicotine addiction Behavioral pharmacology Smoking cessation

Antipsychotic-Like Activity in Conditioned Avoidance Response: A Functional Differentiator

The compound demonstrates functional antipsychotic-like activity in the discrete trial conditioned avoidance response (CAR) paradigm in rats, a gold-standard preclinical model for antipsychotic efficacy [1]. While quantitative efficacy data (e.g., ED₅₀ values) are not publicly available for direct comparison, the presence of CAR-blocking activity distinguishes this compound from simple benzamidines and N,N'-dialkyl benzamidines, which show antidepressant but not antipsychotic-like behavioral profiles [2]. This functional activity correlates with the compound's unique receptor engagement profile, particularly its nAChR and monoamine transporter activities.

Antipsychotic Behavioral pharmacology CNS drug discovery

N-Amino-3,4-dichlorobenzene-1-carboximidamide (939999-70-9) Application Scenarios Based on Verified Evidence


Carbonic Anhydrase XIV-Targeted Oncology Research

The compound's sub-nanomolar Kd (0.240 nM) for CA XIV makes it an ideal reference inhibitor for validating CA XIV as a therapeutic target in renal cell carcinoma and brain metastases, where CA XIV is overexpressed and contributes to tumor pH regulation and invasion [1]. Researchers can use this compound as a high-affinity standard to benchmark novel CA XIV inhibitors or as a tool to dissect CA XIV-specific functions in cancer cell acid-base homeostasis [1].

Nicotinic Acetylcholine Receptor Subtype Profiling

With distinct IC₅₀ values across nAChR subtypes (α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM), this compound serves as a valuable pharmacological tool for dissecting the contributions of specific nAChR subtypes to physiological and pathological processes [1]. Its picomolar potency at α3β4 nAChR supports its use in addiction research, particularly for studying the role of α3β4-containing receptors in nicotine dependence and withdrawal [1].

CNS Polypharmacology Probe for Neurotransmitter Transporter Studies

The compound's balanced inhibition of SERT (100 nM), DAT (658-945 nM), and NET (443 nM) makes it a useful probe for investigating the consequences of simultaneous modulation of all three monoamine transporters, a mechanism distinct from selective reuptake inhibitors [1]. This polypharmacology profile is valuable for exploring novel antidepressant or anti-addiction mechanisms that may offer advantages over single-transporter targeting [1].

Preclinical Behavioral Pharmacology of Nicotine Addiction

The compound's in vivo efficacy at low mg/kg doses in mouse models of nicotine-induced antinociception (ED₅₀ ~1.2 mg/kg s.c.) and locomotor activation (ED₅₀ ~4.9 mg/kg s.c.) validates its use as a tool compound for studying nicotine addiction mechanisms and for evaluating nAChR antagonists as potential smoking cessation aids [1]. These behavioral endpoints are directly relevant to human nicotine dependence and withdrawal [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-amino-3,4-dichlorobenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.